VPC-18005

Übersicht

Beschreibung

VPC-18005 ist ein niedermolekularer Inhibitor, der auf die DNA-Bindungsdomäne des ETS-verwandten Gens (ERG) in Prostatakrebszellen abzielt. Diese Verbindung hat vielversprechende Ergebnisse gezeigt, um die Migrations- und Invasionsraten von ERG-exprimierenden Prostatakrebszellen zu reduzieren und hat in präklinischen Modellen eine Wirksamkeit gezeigt .

Vorbereitungsmethoden

Die Synthese von VPC-18005 beinhaltet rationales Wirkstoffdesign und In-silico-Methoden, um Verbindungen zu identifizieren, die die DNA-Bindung durch die ETS-Domäne von ERG sterisch blockieren können . Die genauen synthetischen Routen und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich im Detail offengelegt. Die Verbindung wird typischerweise in einem Labor unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt .

Analyse Chemischer Reaktionen

VPC-18005 geht hauptsächlich Wechselwirkungen mit der ERG-ETS-Domäne ein und hemmt deren Fähigkeit, an DNA zu binden . Die Verbindung zeigt keine ausgeprägte Zytotoxizität und ist wirksam bei der Hemmung der ERG-induzierten Transkription . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der ERG-transkriptionellen Aktivität, was zu einer reduzierten Migration und Invasion von Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

Introduction to VPC-18005

This compound is a small molecule antagonist targeting the ETS domain of the ERG protein, which is implicated in the progression of prostate cancer. The compound was identified through a rational drug design approach and has shown promise in inhibiting the transcriptional activity of ERG, thereby reducing cell motility and metastasis in prostate cancer models. This article explores the applications of this compound, focusing on its mechanisms of action, therapeutic potential, and insights from various studies.

Key Findings on Binding and Activity

- Binding Affinity : this compound exhibits a K_D value of approximately 3 mM for its interaction with the ERG-ETS domain, indicating a relatively weak but specific binding affinity .

- Transcriptional Suppression : In vitro assays revealed that this compound effectively reduced migration and invasion rates of ERG-expressing prostate cancer cells, with IC50 values of 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .

- Non-Cytotoxic Profile : Treatment with this compound did not significantly affect the viability or proliferation of both ERG-expressing and non-expressing cell lines, suggesting its therapeutic potential with minimal side effects .

Prostate Cancer Therapeutics

The primary application of this compound lies in its potential as a therapeutic agent for advanced prostate cancer, particularly in cases characterized by aberrant ERG expression. The compound's ability to inhibit metastasis could provide a new avenue for treatment strategies aimed at improving patient outcomes.

Clinical Implications

- Combination Therapy : this compound may serve as an adjunct therapy alongside existing treatments for metastatic castration-resistant prostate cancer, potentially enhancing efficacy by targeting the underlying molecular mechanisms associated with disease progression .

- Research Tool : Beyond therapeutic applications, this compound acts as a valuable tool for researchers investigating the dysregulated pathways associated with ERG in cancer. Its specificity allows for detailed studies on how ERG contributes to tumorigenesis and metastasis .

Study 1: In Vitro Efficacy

A study demonstrated that treatment with this compound significantly reduced cellular migration and invasion in models expressing ERG. The compound's effects were assessed using various assays that measured cell motility and transcriptional activity, confirming its role as an effective inhibitor of ERG function .

Study 2: In Vivo Models

In zebrafish xenograft models, this compound treatment resulted in reduced metastasis of ERG-positive prostate cancer cells. This study provided proof-of-principle that targeting the ERG pathway could reverse transformed characteristics associated with aggressive cancer phenotypes .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Compound Name | This compound |

| Target | ERG-ETS domain |

| Mechanism | Disrupts DNA binding; inhibits transcriptional activity |

| IC50 Values | 3 μM (PNT1B-ERG), 6 μM (VCaP) |

| K_D Value | ~3 mM |

| Non-Cytotoxicity | Minimal impact on cell viability |

| Applications | Potential treatment for metastatic castration-resistant prostate cancer |

| Research Utility | Tool for dissecting ERG-related pathways in cancer research |

Wirkmechanismus

VPC-18005 exerts its effects by directly binding to the ERG-ETS domain, thereby disrupting the ERG binding to DNA . This inhibition of DNA binding suppresses ERG-induced transcription and reduces the metastatic potential of ERG-expressing prostate cancer cells . The molecular targets involved in this mechanism are the ERG-ETS domain and the downstream pathways regulated by ERG transcriptional activity .

Vergleich Mit ähnlichen Verbindungen

VPC-18005 ist einzigartig in seiner Fähigkeit, gezielt die ERG-ETS-Domäne anzugreifen und deren DNA-Bindungsaktivität zu hemmen . Ähnliche Verbindungen umfassen andere niedermolekulare Inhibitoren, die auf verschiedene Domänen von ERG oder andere Transkriptionsfaktoren abzielen, die an Prostatakrebs beteiligt sind . this compound zeichnet sich durch seine Spezifität und Wirksamkeit in präklinischen Modellen aus .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

VPC-18005 is a small molecule identified as a potent inhibitor of the ERG protein, which plays a significant role in the progression of prostate cancer. This compound has been characterized through various studies that demonstrate its biological activity, particularly its ability to disrupt ERG's transcriptional functions and inhibit cancer cell metastasis.

This compound targets the ETS domain of the ERG protein, effectively inhibiting its binding to DNA. This action prevents ERG-induced transcriptional activation, which is crucial for the proliferation and invasive characteristics of ERG-positive prostate cancer cells. The compound has been shown to reduce migration and invasion rates in vitro and diminish metastasis in vivo using zebrafish xenograft models .

Key Findings:

- Direct Binding : this compound directly binds to the ERG-ETS domain, as confirmed by nuclear magnetic resonance (NMR) spectroscopy, which showed significant chemical shift changes indicative of binding .

- Transcriptional Inhibition : It effectively suppresses ERG transcriptional activity with IC50 values of approximately 3 μM in PNT1B-ERG cells and 6 μM in VCaP cells .

- Cell Viability : Unlike some other inhibitors, this compound does not significantly affect cell viability in both ERG-expressing and non-expressing prostate cancer cell lines at therapeutic concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the transcriptional activity of ERG. The compound was tested against various prostate cancer cell lines, including PNT1B-ERG and VCaP. The results indicated:

| Cell Line | IC50 (μM) | Effect on Viability |

|---|---|---|

| PNT1B-ERG | 3 | No significant decrease |

| VCaP | 6 | No significant decrease |

These findings highlight this compound's potential as a targeted therapy for patients with ERG-positive prostate cancer, offering a mechanism that minimizes cytotoxic effects on normal cells .

In Vivo Studies

The efficacy of this compound was further validated in vivo using zebrafish xenograft models. The compound significantly reduced metastatic spread, suggesting its potential application in clinical settings for advanced prostate cancer treatment.

Case Studies

Several case studies have illustrated the potential of this compound as a therapeutic agent:

- Zebrafish Model Study : In a study utilizing zebrafish xenografts, treatment with this compound resulted in decreased metastasis of ERG-positive prostate cancer cells compared to untreated controls. This model is particularly relevant for studying metastatic behavior in real-time .

- Comparative Analysis with Other Compounds : When compared to YK-4-279, another known ERG inhibitor, this compound exhibited superior stability and lower cytotoxicity across various concentrations, making it a more favorable candidate for further development .

Eigenschaften

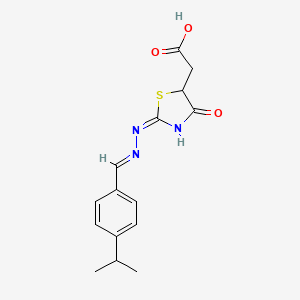

IUPAC Name |

2-[(2E)-4-oxo-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-9(2)11-5-3-10(4-6-11)8-16-18-15-17-14(21)12(22-15)7-13(19)20/h3-6,8-9,12H,7H2,1-2H3,(H,19,20)(H,17,18,21)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEAZCJUKPARQD-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does VPC-18005 interact with its target (ERG-ETS) and what are the downstream effects observed in preclinical models?

A: this compound is a small molecule designed to specifically target the ETS domain of the ERG protein. [] It achieves this by sterically hindering the binding of the ERG-ETS domain to DNA. [] This disruption of DNA binding inhibits the transcriptional activity of ERG, ultimately leading to reduced migration and invasion of ERG-expressing prostate cancer cells in vitro. [] Furthermore, this compound demonstrated reduced metastasis formation in a zebrafish xenograft model. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.